N-(4-Fluorobenzyl)-1-Oxa-2,7-Diazaspiro[4.4]Non-2-Ene-3-Carboxamide
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Overview
Description
N-(4-Fluorobenzyl)-1-Oxa-2,7-Diazaspiro[4.4]Non-2-Ene-3-Carboxamide is a synthetic compound characterized by its unique spirocyclic structure. This compound has garnered attention in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorobenzyl)-1-Oxa-2,7-Diazaspiro[4.4]Non-2-Ene-3-Carboxamide typically involves a multi-step process. One common method includes the reaction of 4-fluorobenzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like ethanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as using eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorobenzyl)-1-Oxa-2,7-Diazaspiro[4.4]Non-2-Ene-3-Carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzyl moiety, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(4-Fluorobenzyl)-1-Oxa-2,7-Diazaspiro[4.4]Non-2-Ene-3-Carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Fluorobenzyl)-1-Oxa-2,7-Diazaspiro[4.4]Non-2-Ene-3-Carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The spirocyclic structure of the compound allows it to fit into unique binding pockets, enhancing its specificity and potency .
Comparison with Similar Compounds
Similar Compounds
Spiro-N-(4-sulfamoylphenyl)-2-carboxamide: Known for its potential as a SARS-CoV-2 protease inhibitor.
Benzofuran derivatives: Exhibiting strong biological activities such as anti-tumor and antibacterial properties.
Uniqueness
N-(4-Fluorobenzyl)-1-Oxa-2,7-Diazaspiro[4.4]Non-2-Ene-3-Carboxamide stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. Its fluorobenzyl moiety also contributes to its enhanced reactivity and potential therapeutic applications .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O2/c15-11-3-1-10(2-4-11)8-17-13(19)12-7-14(20-18-12)5-6-16-9-14/h1-4,16H,5-9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJPMGLWETWVQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC(=NO2)C(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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